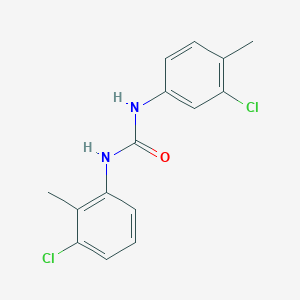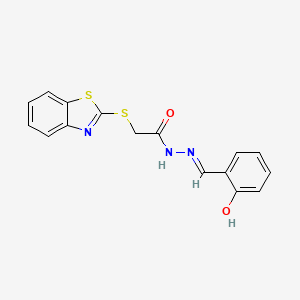
(2,3-dimethylphenyl)phosphonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-dimethylphenyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a 2,3-dimethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethylphenyl)phosphonic acid typically involves the reaction of 2,3-dimethylphenyl derivatives with phosphorous acid or its derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid at reflux .
Industrial Production Methods
Industrial production of phosphonic acids, including this compound, often employs similar methods but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The McKenna procedure is favored for its high yields and mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-dimethylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Reactions with halides to form phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under conditions such as the presence of a base or a catalyst.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Phosphonate esters.
Wissenschaftliche Forschungsanwendungen
(2,3-dimethylphenyl)phosphonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,3-dimethylphenyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric Acid: Contains three hydroxy groups and is widely used in fertilizers and food additives.
Phosphinic Acid: Contains one hydroxy group and is used in the synthesis of flame retardants and plasticizers.
Fosfomycin: A natural phosphonic acid with antibacterial properties.
Uniqueness
(2,3-dimethylphenyl)phosphonic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding and reactivity .
Eigenschaften
CAS-Nummer |
108624-76-6 |
|---|---|
Molekularformel |
C8H11O3P |
Molekulargewicht |
186.14 g/mol |
IUPAC-Name |
(2,3-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
AOYVABWPDDHCDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)P(=O)(O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




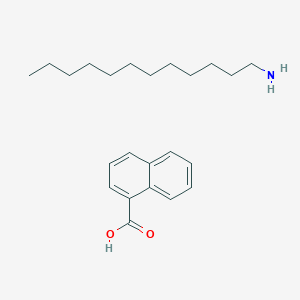
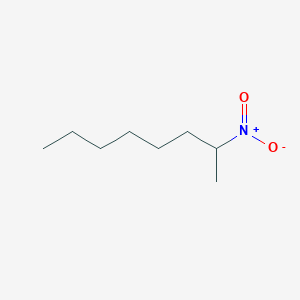



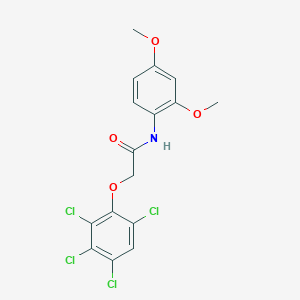


![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)
![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)
